Lipophilicity Modulation: Calculated logP Comparison with Benzyl and 3-Nitrobenzyl Analogs
The 2-fluorobenzyl substituent in the target compound imparts a distinct lipophilicity profile relative to its non-fluorinated benzyl analog (CAS 946245-69-8) and the more polar 3-nitrobenzyl analog (CAS 941953-40-8). Using SwissADME, the predicted consensus log P (XLogP3) for the target compound is 3.72, compared with 3.41 for the benzyl analog and 2.95 for the 3-nitrobenzyl analog [1]. The increased lipophilicity of the fluorinated derivative correlates with improved blood–brain barrier permeability potential, a critical attribute for CNS-targeted applications [2].
| Evidence Dimension | Predicted lipophilicity (consensus log P) |
|---|---|
| Target Compound Data | XLogP3 = 3.72 |
| Comparator Or Baseline | Benzyl analog (CAS 946245-69-8): XLogP3 = 3.41; 3-nitrobenzyl analog (CAS 941953-40-8): XLogP3 = 2.95 |
| Quantified Difference | Δ log P = +0.31 versus benzyl analog; Δ log P = +0.77 versus 3-nitrobenzyl analog |
| Conditions | SwissADME consensus log P prediction (XLogP3) using the compounds' SMILES strings |
Why This Matters
The +0.31 to +0.77 log P increment translates to an estimated 2.0- to 5.9-fold greater partition into lipid membranes, directly influencing passive permeability and CNS penetration potential, which is pivotal for neuroscience-focused screening programs.
- [1] SwissADME. Log P predictions for CAS 942008-40-4, CAS 946245-69-8, and CAS 941953-40-8. Accessed 2026-04-30 via swissadme.ch. View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. View Source
